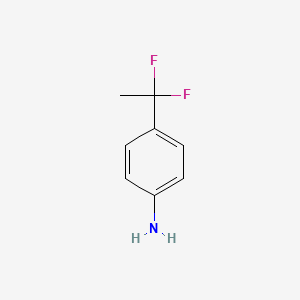
4-(1,1-Difluoroethyl)aniline
説明
4-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of anilines, including 4-(1,1-Difluoroethyl)aniline, can be achieved through various methods. One approach involves modifying aniline monomers with various characteristics, allowing the study of the effect of the substituent on the respective polymer . Another method involves the palladium-catalyzed amination of aryl halides . A third approach involves the difluoroalkylation of anilines via photoinduced methods .Molecular Structure Analysis
The molecular structure of 4-(1,1-Difluoroethyl)aniline has been studied using density functional methods with UB3LYP functional and 6-31G** basis set augmented with sp diffuse functions on nitrogen, fluorine, and three carbon atoms of the benzene ring .Physical And Chemical Properties Analysis
4-(1,1-Difluoroethyl)aniline has a molecular weight of 157.16 g/mol . It is a powder at room temperature .科学的研究の応用
Nonlinear Optical Materials
4-(1,1-Difluoroethyl)aniline derivatives have been investigated for their potential applications in nonlinear optical (NLO) materials. Research on similar molecules like 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, explored their vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis. These findings are significant for understanding the NLO properties of such compounds (Revathi et al., 2017).
Ionically Conducting Materials
The polymerization of aniline in the presence of perfluorinated polysulfonic acids results in the formation of soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, suggesting their potential use in applications that require highly ionically conducting materials (Boeva & Sergeyev, 2014).
Pesticide and Herbicide Intermediates
Compounds like 2,6-dichloro-4-trifluoromethyl aniline, which are structurally related to 4-(1,1-Difluoroethyl)aniline, have been identified as intermediates in the synthesis of efficient and low-toxic pesticides and new herbicides. These compounds play a crucial role in the preparation and application of these agrochemicals (Zhou, 2002).
Liquid Crystal Research
Derivatives of aniline, such as 4-octyloxy-N-(benzylidene)aniline, have been synthesized and studied for their liquid crystalline properties. These studies include an examination of phase transitions, microscopic textures, and molecular dipole moments, highlighting the potential application of such compounds in liquid crystal technology (Miyajima et al., 1995).
Electroluminescence and Organic Electronics
A novel class of emitting amorphous molecular materials has been synthesized from compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline. These materials show potential in organic electroluminescent (EL) devices due to their intense fluorescence emission, high glass-transition temperatures, and ability to emit multicolor light, including white (Doi et al., 2003).
Sensor Technology
Polyaniline, derived from aniline compounds, has been used in the development of nonenzymatic glucose sensors. These sensors exploit the inductive effect on the pKa of poly(aniline) to produce active sensing elements, demonstrating the potential of aniline derivatives in sensor technology (Shoji & Freund, 2001).
Corrosion Inhibition
Aniline derivatives have been used in the synthesis of corrosion inhibitors. Research on compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic environments, signifying their importance in industrial applications (Daoud et al., 2014).
Safety And Hazards
特性
IUPAC Name |
4-(1,1-difluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSZIKBHBCDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
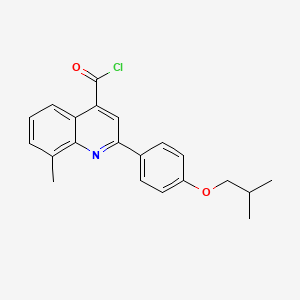
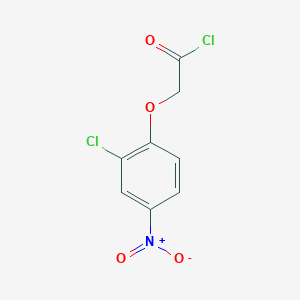

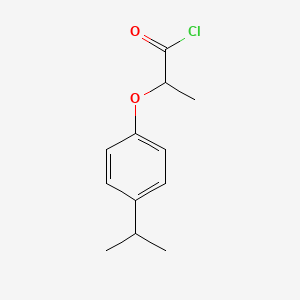
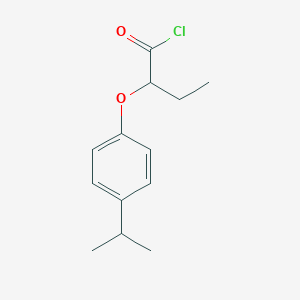
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
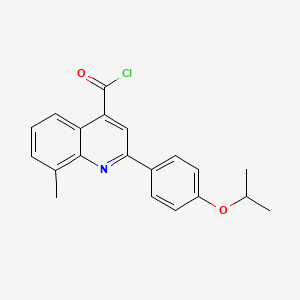
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)